Diethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylene)malonate
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Overview
Description
Diethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylene)malonate is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also contains a malonate ester group, which is commonly used in organic synthesis due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylene)malonate typically involves the condensation of diethyl malonate with 4-(4-methylphenyl)-1,3-thiazol-2-amine. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the methylene bridge between the malonate and thiazole moieties. The reaction is typically conducted under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylene)malonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylene)malonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Diethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylene)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The malonate ester group can also participate in covalent bonding with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate
- Diethyl 2-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate
- Diethyl 2-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate
Uniqueness
Diethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylene)malonate is unique due to the presence of the 4-methylphenyl group, which can influence the compound’s reactivity and binding properties. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the specific substitution pattern on the thiazole ring can affect the compound’s electronic properties and overall stability.
Properties
IUPAC Name |
diethyl 2-[[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-4-23-16(21)14(17(22)24-5-2)10-19-18-20-15(11-25-18)13-8-6-12(3)7-9-13/h6-11H,4-5H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMRMOCCGZENCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC(=CS1)C2=CC=C(C=C2)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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